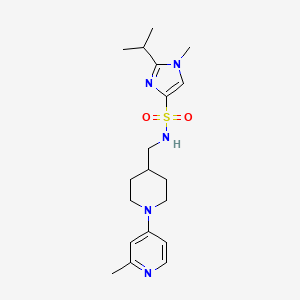
2-isopropyl-1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isopropyl-1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H29N5O2S and its molecular weight is 391.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-isopropyl-1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide (commonly referred to as Compound A ) is a synthetic derivative of imidazole and sulfonamide, which has garnered interest for its potential biological activities, particularly in the realms of oncology and pharmacology. This article delves into the biological activity of Compound A, examining its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Compound A exhibits its biological effects primarily through the inhibition of specific cellular pathways associated with cancer proliferation. Its structural components suggest that it may interact with target proteins involved in cell cycle regulation and apoptosis.
Key Mechanisms:
- Tubulin Polymerization Inhibition : Similar to other imidazole derivatives, Compound A may inhibit tubulin polymerization, thereby disrupting mitotic spindle formation and leading to cell cycle arrest in cancer cells .
- EGFR Pathway Modulation : Preliminary studies indicate that compounds with similar structures can inhibit EGFR phosphorylation, which is crucial for cancer cell survival and proliferation .
Anticancer Properties
Recent studies have demonstrated that Compound A exhibits significant anticancer activity across various cell lines. The following table summarizes its potency against selected cancer types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 1.22 | Tubulin polymerization inhibition |
| MDA-MB-231 (Breast) | 2.29 | EGFR pathway inhibition |
| HT29 (Colon) | 1.48 | Induction of apoptosis |
These findings indicate that Compound A is particularly effective against lung and breast cancer cell lines, demonstrating IC50 values in the low micromolar range, which is indicative of potent biological activity .
Structure-Activity Relationship (SAR)
The biological activity of Compound A can be attributed to its unique structural features. The presence of the imidazole ring and sulfonamide group appears to enhance its interaction with target proteins. The following observations have been made regarding the SAR:
- Imidazole Ring : Essential for biological activity; modifications to this ring significantly reduce potency.
- Piperidine Moiety : Substituents on the piperidine nitrogen influence binding affinity and selectivity towards cancer targets.
- Isopropyl Group : Enhances lipophilicity, improving cellular uptake and bioavailability .
Case Studies
Several case studies have explored the efficacy of Compound A in vivo:
- Xenograft Models : In mouse models implanted with human tumor cells, Compound A demonstrated a significant reduction in tumor volume compared to controls, suggesting its potential as a therapeutic agent .
- Combination Therapies : When administered alongside standard chemotherapy agents, Compound A has shown synergistic effects, enhancing overall therapeutic efficacy while reducing side effects associated with traditional treatments .
科学研究应用
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit antimicrobial properties. For instance, compounds similar to 2-isopropyl-1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide have been evaluated for their efficacy against various bacterial strains. A study indicated that imidazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents .
Anticancer Potential
The compound's structural similarity to known anticancer agents positions it as a candidate for cancer treatment research. Imidazole-based compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, derivatives have shown promise in targeting specific pathways involved in cancer cell proliferation .
Histone Methyltransferase Inhibition
Recent studies have highlighted the role of histone methyltransferases in cancer progression. Compounds with imidazole moieties have been identified as potential inhibitors of these enzymes, suggesting that this compound could play a role in epigenetic therapy for cancers such as B-cell lymphomas .
Case Study 1: Antimicrobial Evaluation
A series of imidazole derivatives were synthesized and tested against various pathogens. The results indicated that certain modifications to the imidazole ring significantly enhanced antimicrobial activity. The compound under discussion was part of a broader study that demonstrated a minimum inhibitory concentration (MIC) below 10 µg/mL against several bacterial strains, highlighting its potential as an effective antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies involving cancer cell lines demonstrated that imidazole derivatives could effectively inhibit cell growth and induce apoptosis. The compound's mechanism was linked to the disruption of key signaling pathways involved in cell survival and proliferation, making it a candidate for further development as an anticancer drug .
属性
IUPAC Name |
1-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2S/c1-14(2)19-22-18(13-23(19)4)27(25,26)21-12-16-6-9-24(10-7-16)17-5-8-20-15(3)11-17/h5,8,11,13-14,16,21H,6-7,9-10,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXSVFGMYXLKJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CN(C(=N3)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













